molecular formula C21H21FN4O3 B2526267 N-(4-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(propylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251598-71-6

N-(4-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(propylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2526267
CAS No.: 1251598-71-6
M. Wt: 396.422
InChI Key: UFZZFDZKKJCMAU-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(propylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H21FN4O3 and its molecular weight is 396.422. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activity

The title compound's derivatives were explored for their synthesis and antibacterial activity. The study involved preparing compounds with amino- and/or hydroxy-substituted cyclic amino groups, revealing some compounds to be more active than enoxacin, a known antibacterial agent. This suggests potential antibacterial applications for the title compound's derivatives, especially in the development of new therapeutic agents against resistant bacterial strains (Egawa et al., 1984).

Cytotoxic Activity for Cancer Therapy

Carboxamide derivatives of the title compound were synthesized and tested for their cytotoxic activity against various cancer cell lines. Some derivatives exhibited potent cytotoxicity, highlighting their potential as anticancer agents. This research demonstrates the title compound's applicability in developing new cancer therapies, particularly for tumors resistant to current treatments (Deady et al., 2005).

Fluorescent Chemosensing

A derivative of the title compound was developed as a fluorescent probe for detecting Cu(II) ions among various metal ions. This chemosensor exhibited a significant red-shift in emission upon binding to Cu(II), indicating its usefulness in environmental monitoring and biochemical assays involving copper ion detection (Xu et al., 2005).

Anti-inflammatory and Anticancer Properties

A naphthyridine derivative related to the title compound demonstrated both anti-cancer and anti-inflammatory properties in vitro and in vivo. This compound inhibited the secretion of pro-inflammatory cytokines and showed cytotoxicity against cancer cell lines, suggesting its dual functionality for therapeutic applications in cancer and inflammatory diseases (Madaan et al., 2013).

Properties

IUPAC Name

N-(4-fluorophenyl)-7-methyl-4-oxo-1-[2-oxo-2-(propylamino)ethyl]-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O3/c1-3-10-23-18(27)12-26-11-17(19(28)16-9-4-13(2)24-20(16)26)21(29)25-15-7-5-14(22)6-8-15/h4-9,11H,3,10,12H2,1-2H3,(H,23,27)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZZFDZKKJCMAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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